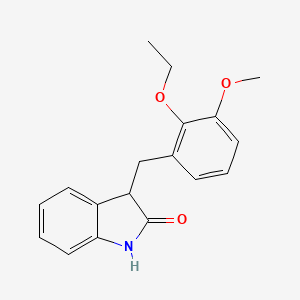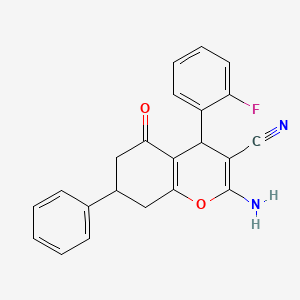
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as EMBO, is a synthetic compound that has shown significant potential in scientific research. It belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities. EMBO has been found to possess unique chemical and biological properties that make it a promising candidate for various applications in the field of science.
Mecanismo De Acción
The exact mechanism of action of 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the suppression of tumor cell proliferation, and the induction of cell cycle arrest. It has also been found to modulate the expression of various genes involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and high stability. However, its limited solubility in water and low bioavailability may pose challenges for its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, including its potential use in the development of novel anti-inflammatory and anti-cancer therapeutics. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use. Additionally, the potential use of 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in other areas, such as neurodegenerative diseases and cardiovascular disorders, should be explored.
Métodos De Síntesis
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of 2-methoxybenzaldehyde with ethyl 3-oxobutanoate in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to possess antioxidant activity, which could potentially be used to treat oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-17-12(7-6-10-16(17)21-2)11-14-13-8-4-5-9-15(13)19-18(14)20/h4-10,14H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOVKVWSZYTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)



![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)

![4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5031519.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5031534.png)
![5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one](/img/structure/B5031546.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5031551.png)